molecular formula C8H10O3 B13760324 6-Oxocyclohex-1-EN-1-YL acetate CAS No. 5011-76-7

6-Oxocyclohex-1-EN-1-YL acetate

Cat. No.: B13760324
CAS No.: 5011-76-7
M. Wt: 154.16 g/mol
InChI Key: STOYPPHPIKFQEC-UHFFFAOYSA-N
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Description

6-Oxocyclohex-1-EN-1-YL acetate is an organic compound that features a cyclohexene ring with a ketone group at the 6-position and an acetate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxocyclohex-1-EN-1-YL acetate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene.

    Oxidation: Cyclohexene is oxidized to form 6-oxocyclohex-1-ene.

    Acetylation: The 6-oxocyclohex-1-ene is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Oxocyclohex-1-EN-1-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is 6-hydroxycyclohex-1-EN-1-YL acetate.

    Substitution: Various substituted cyclohexene derivatives can be formed.

Scientific Research Applications

6-Oxocyclohex-1-EN-1-YL acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 6-Oxocyclohex-1-EN-1-YL acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-EN-1-YL acetate: Lacks the ketone group at the 6-position.

    6-Hydroxycyclohex-1-EN-1-YL acetate: Contains a hydroxyl group instead of a ketone group.

    6-Oxocyclohex-1-EN-1-YL propionate: Has a propionate group instead of an acetate group.

Uniqueness

6-Oxocyclohex-1-EN-1-YL acetate is unique due to the presence of both the ketone and acetate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions.

Properties

IUPAC Name

(6-oxocyclohexen-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOYPPHPIKFQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494744
Record name 6-Oxocyclohex-1-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5011-76-7
Record name 6-Oxocyclohex-1-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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